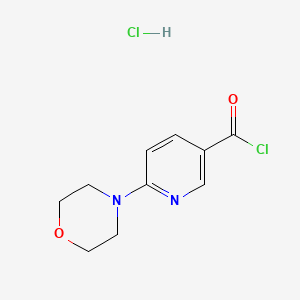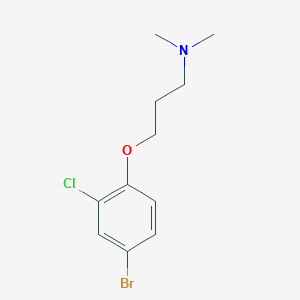
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a complex organic molecule. It contains a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a propyl chain with a terminal amine group that is substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine and chlorine) on the phenyl ring and the dimethylamine group at the end of the propyl chain would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogens and the amine group. The halogens might undergo nucleophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the halogens and amine) would affect properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Oxidation of Amines and Sulfides
Baumstark and Chrisope (1981) explored the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. This study contributes to understanding the chemical reactions and potential applications of similar bromo-chloro compounds in oxidation processes (Baumstark & Chrisope, 1981).
Chemical Synthesis and Identification
Power et al. (2015) investigated 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue of a phenethylamine compound closely related to 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine. This research is significant for chemical synthesis and substance identification, particularly in pharmaceutical contexts (Power et al., 2015).
Drug Metabolism and Bioactivity
Xi et al. (2011) focused on the design, synthesis, and bioactivities of analogs of a potent α₁-adrenoceptor antagonist, where the modification of aromatic rings was a key aspect. This research indicates the role of halogenated compounds in modifying drug efficacy and metabolism (Xi et al., 2011).
Stability Analysis
Dabbene et al. (1997) utilized second-derivative UV spectrophotometry to determine the stability of a related bromo-chloro compound, 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone. This study is crucial for understanding the stability and degradation kinetics of similar compounds (Dabbene, Brinón, & de Bertorello, 1997).
Spectroscopic Profiling and Drug Potential
Abraham et al. (2018) conducted spectroscopic profiling (FT-IR, FT-Raman, UV-vis, NMR) and reactivity studies on 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-ylpropan-1-amine, a structurally related compound. This research is significant for the development of new drugs, particularly selective serotonin reuptake inhibitors (SSRIs) (Abraham et al., 2018).
Phase-Transfer Catalysis in Alkylation
Reinholz et al. (1990) investigated the alkylation of phenols with 1-bromo-3-chloropropane using phase-transfer catalysis. This research offers insights into the use of bromo-chloro compounds in organic synthesis and catalysis (Reinholz et al., 1990).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVDCADTPBQQLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)

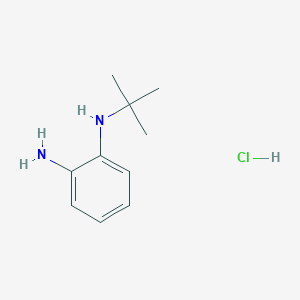
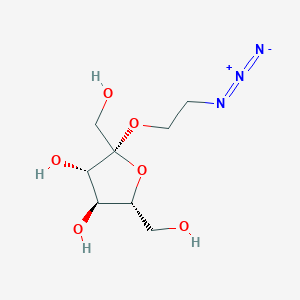
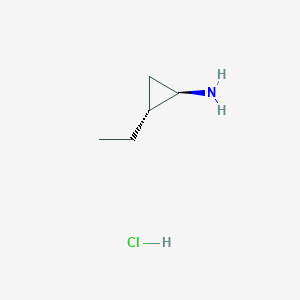
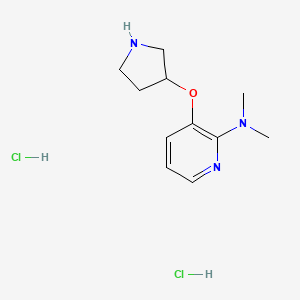
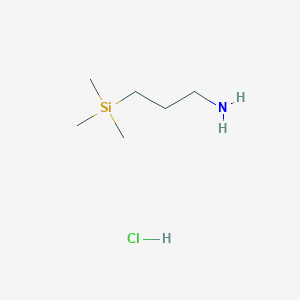
![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)
